1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride
Description
1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-based carboxylic acid derivative substituted with a cyclohexylamino group and a hydrochloride counterion. The cyclohexylamino group confers lipophilicity, which may enhance membrane permeability, while the cyclobutane ring introduces conformational rigidity.
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
1-(cyclohexylamino)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(7-4-8-11)12-9-5-2-1-3-6-9;/h9,12H,1-8H2,(H,13,14);1H |
InChI Key |
NJUVLVYVBNFXOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2(CCC2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclobutanecarboxylic Acid Synthesis
Cyclobutanecarboxylic acid is a primary building block. A common industrial method involves the photochemical cycloaddition of acrylic acid with ethylene under UV irradiation, followed by distillation:
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Acrylic acid + ethylene gas | UV irradiation (450 W mercury lamp), -70 to -50°C, 4 hours | Formation of cyclobutanecarboxylic acid | ~97% purity, 97% yield |
This method yields cyclobutanecarboxylic acid with high purity, suitable for further functionalization.
Introduction of the Amino Group: Cyclohexylamino Substitution
Amination via Nucleophilic Substitution
The key step is the substitution of the 1-position hydrogen or leaving group on cyclobutane-1-carboxylic acid derivatives with cyclohexylamine. This can be achieved by:
- Activation of the carboxylic acid or its derivatives (e.g., esters or acid chlorides).
- Reaction with cyclohexylamine under controlled conditions to form the corresponding amide or amino-substituted cyclobutane derivative.
A typical approach involves:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclobutanecarboxylic acid derivative (e.g., ester) + cyclohexylamine | Use of coupling agents like HATU or carbodiimides in polar aprotic solvents (e.g., DMF), room temperature, inert atmosphere, 2–3 hours | Promotes amide bond formation or nucleophilic substitution |
For example, in related amino acid derivatives, triethylamine and HATU in DMF have been used effectively to couple amino groups to cyclobutane carboxylic acid derivatives.
Conversion to Hydrochloride Salt
After synthesis of the free amine compound, conversion to the hydrochloride salt is performed to improve stability, crystallinity, and handling:
- Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., methanol or ethanol).
- Isolation by filtration or crystallization.
This step ensures the compound exists as 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride, which is more stable and easier to purify.
Detailed Preparation Method from Literature and Patents
While direct literature on this compound is limited, analogues and related compounds provide insight:
Comparative Table of Preparation Methods
| Method Aspect | Photochemical Cyclobutanecarboxylic Acid Synthesis | Amination via Coupling Agents | Hydrochloride Salt Formation |
|---|---|---|---|
| Starting materials | Acrylic acid, ethylene | Cyclobutanecarboxylic acid derivative, cyclohexylamine | Free amine compound, HCl |
| Reaction conditions | UV irradiation, low temperature | Room temperature, inert atmosphere, DMF solvent | Acidic medium, methanol or ethanol |
| Reaction time | ~4 hours | 2–3 hours | Minutes to hours |
| Yield | ~97% | Variable, typically high with optimized conditions | Quantitative |
| Purification | Distillation | Column chromatography or crystallization | Crystallization |
Research Findings and Notes
- The photochemical synthesis of cyclobutanecarboxylic acid is well-established and provides high purity material suitable for further functionalization.
- Coupling agents such as HATU facilitate efficient amide bond formation between cyclobutane carboxylic acid derivatives and cyclohexylamine, minimizing side reactions.
- The hydrochloride salt formation step is crucial for isolating a stable, crystalline form of the compound, enhancing its usability in research and pharmaceutical contexts.
- Alternative amination methods involving reductive amination or direct nucleophilic substitution on activated cyclobutane derivatives may be explored but require careful optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives or carboxylic acids.
Reduction: Formation of cyclobutylamines or cyclobutanols.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Comparative Insights
Substituent Effects on Physicochemical Properties: The cyclohexylamino group in the target compound increases steric bulk and lipophilicity compared to analogues like ethyl 1-aminocyclobutanecarboxylate HCl. This may improve binding to hydrophobic protein pockets but reduce aqueous solubility. Fluorinated derivatives (e.g., 3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid) exhibit higher electronegativity and metabolic stability, making them favorable for drug candidates .
Hazard Profiles: Analogues such as 1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid HCl carry specific hazards (e.g., H315, H319 for skin/eye irritation), suggesting that the target compound may require similar handling precautions despite lacking explicit SDS data .
Commercial Availability: The discontinuation of 1-(Cyclohexylamino)cyclobutane-1-carboxylic acid HCl contrasts with the availability of fluorinated and esterified derivatives, reflecting market demand for compounds with optimized pharmacokinetic profiles .
Research and Industrial Relevance
- Drug Discovery: Cyclobutane derivatives are valued for their rigid conformations, which can enhance target selectivity. The cyclohexylamino group in the target compound may mimic natural amino acid side chains, enabling peptide mimetic applications.
- Synthetic Challenges : The synthesis of cyclobutane derivatives often involves [2+2] cycloadditions or ring-strain manipulation, which may explain the discontinuation of the target compound due to scalability issues .
Biological Activity
1-(Cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride (also referred to as CHC) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CHC, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
CHC is characterized by a cyclobutane ring with a cyclohexylamino substituent and a carboxylic acid functional group. Its chemical structure can be represented as follows:
The biological activity of CHC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological processes. The compound has been shown to modulate neurotransmitter systems, particularly those related to pain and inflammation.
Biological Activity Overview
Research has identified several biological activities associated with CHC:
- Antinociceptive Effects : Studies indicate that CHC exhibits significant pain-relieving properties, making it a candidate for the development of analgesics.
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest that CHC may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Antinociceptive Activity :
-
Anti-inflammatory Mechanisms :
- In vitro studies showed that CHC inhibited the production of pro-inflammatory cytokines in macrophages, suggesting its role in modulating immune responses. This property positions CHC as a potential treatment for conditions like arthritis and other inflammatory disorders .
- Neuroprotection :
Comparative Analysis
To better understand the efficacy of CHC, it is beneficial to compare it with similar compounds known for their biological activities.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antinociceptive, anti-inflammatory | Modulation of neurotransmitter systems |
| 4-Amino-1,2,3,5,6,7-hexahydro-s-indacen-1-one hydrochloride | Antimicrobial, anticancer | Interaction with specific molecular targets |
| 5-Cyclopropyl-2-fluorobenzonitrile | Anticancer | Inhibition of enzyme activity |
Q & A
Q. What are the key synthetic routes for 1-(cyclohexylamino)cyclobutane-1-carboxylic acid hydrochloride?
The synthesis typically involves three stages:
- Cyclobutane Ring Formation : Achieved via [2+2] photocycloaddition or strain-driven ring-closing reactions.
- Functionalization : Introduction of the cyclohexylamino group through nucleophilic substitution or reductive amination.
- Salt Formation : Reaction with hydrochloric acid to improve solubility and stability . Critical reagents include cyclohexylamine, cyclobutane precursors (e.g., cyclobutanecarboxylic acid derivatives), and carboxylation agents like CO₂.
Q. How is the hydrochloride salt form characterized, and why is it preferred in research?
The hydrochloride salt enhances aqueous solubility, facilitating biological assays. Characterization involves:
- NMR Spectroscopy : To confirm proton environments and salt formation.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., as seen in cyclohexylamino-containing analogs) .
- HPLC : Verifies purity (>95% by area normalization) .
Q. What solvent systems are optimal for dissolving this compound?
The hydrochloride salt is soluble in polar solvents (water, methanol, DMSO) but less so in nonpolar solvents (hexane, chloroform). Solubility in water is pH-dependent due to the carboxylic acid group (pKa ~2.5) and amine hydrochloride (pKa ~8–10) .
Advanced Research Questions
Q. How does the cyclohexylamino group modulate biological target interactions compared to benzylamino analogs?
- Steric Effects : The bulky cyclohexyl group may reduce binding affinity to flat binding pockets but enhance selectivity for hydrophobic cavities.
- Hydrophobic Interactions : Cyclohexyl’s aliphatic nature increases lipophilicity (logP ~1.5–2.0) compared to benzyl’s aromatic π-stacking potential.
- Case Study : In enzyme inhibition assays, cyclohexylamino derivatives showed 3-fold lower IC₅₀ values than benzylamino analogs for protease targets .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Enantiomeric Purity : Impure stereoisomers (e.g., racemic mixtures) can skew results. Use chiral HPLC or asymmetric synthesis to isolate active enantiomers .
- Salt Stability : Degradation under humid conditions may alter bioavailability. Accelerated stability studies (40°C/75% RH) are recommended .
- Assay Variability : Standardize protocols (e.g., fixed DMSO concentration ≤1% in cell-based assays) .
Q. How does cyclobutane ring strain influence reactivity in substitution reactions?
The strained four-membered ring increases susceptibility to ring-opening under harsh conditions (e.g., strong acids/bases). However, it stabilizes transition states in:
- Nucleophilic Acyl Substitution : Enhanced by electron-withdrawing carboxylate groups.
- Photochemical Reactions : [2+2] cycloreversion is a competing pathway . Comparative studies with cyclopropane analogs show 20% faster reaction rates due to lower strain energy .
Methodological Considerations
Q. What purification techniques are effective for isolating high-purity samples?
- Recrystallization : Use ethanol/water mixtures (80:20 v/v) to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 9:1 to 7:3).
- Ion-Exchange Resins : Remove residual salts using Dowex® 50WX8 .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular Docking : Predict interactions with targets (e.g., protease active sites) using AutoDock Vina.
- QSAR Studies : Correlate substituent effects (e.g., cyclohexyl vs. methyl groups) with IC₅₀ values .
Tables
Table 1. Comparative Physicochemical Properties of Cyclohexylamino and Benzylamino Analogs
| Property | Cyclohexylamino Derivative | Benzylamino Derivative |
|---|---|---|
| LogP (calc.) | 1.8 | 2.3 |
| Water Solubility (mg/mL) | 12.5 | 8.2 |
| Melting Point (°C) | 215–217 | 198–200 |
| Reference |
Table 2. Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclobutane Formation | [2+2] Photocycloaddition, UV light | 65 |
| Amine Functionalization | Cyclohexylamine, DCC, CH₂Cl₂, 0°C→RT | 78 |
| Hydrochloride Formation | HCl (gas), EtOH, 0°C | 95 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
